molecular formula C26H22N6O5S B2446668 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 902594-38-1

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2446668
CAS No.: 902594-38-1
M. Wt: 530.56
InChI Key: QOJKWTPIUFBVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a sophisticated synthetic organic compound offered for investigative purposes in chemical and pharmacological research. This molecule features a complex polyheterocyclic core structure comprising a [1,2,4]triazolo[1,2,4]triazolo[1,5-c]quinazolin scaffold, which is of significant interest in medicinal chemistry for its potential to interact with various biological targets . The core structure is further functionalized with key substituents including 8,9-dimethoxy groups, a 4-nitrophenyl moiety at the 2-position, and a sulfur-linked acetamide chain terminating in a 2-methylphenyl (o-tolyl) group. The integration of these diverse pharmacophores suggests potential for this compound to be explored as a modulator of biological pathways, possibly as a protein kinase inhibitor. Compounds with quinazoline and triazole motifs are frequently investigated for their roles in cellular processes such as proliferation and differentiation, making them valuable tools for basic scientific inquiry . Researchers are invited to utilize this high-quality compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate molecule in high-throughput screening assays to discover new biologically active agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O5S/c1-15-6-4-5-7-19(15)27-23(33)14-38-26-28-20-13-22(37-3)21(36-2)12-18(20)25-29-24(30-31(25)26)16-8-10-17(11-9-16)32(34)35/h4-13H,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJKWTPIUFBVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction Strategies

The triazolo[1,5-c]quinazoline scaffold can be constructed via ceric ammonium nitrate (CAN)-mediated one-pot reactions involving aromatic aldehydes, dimedone/ethyl acetoacetate, and 3-amino-1,2,4-triazole. This method achieves 82–89% yields under mild conditions (60°C, 4–6 hours) in acetonitrile, avoiding chromatographic purification. For the target compound, 4-nitrobenzaldehyde serves as the aromatic aldehyde component, while dimedone introduces the quinazolinone ring. CAN acts as both a Lewis acid catalyst and oxidizing agent, facilitating cyclocondensation through single-electron transfer mechanisms.

Stepwise Cyclization Approaches

Alternative routes involve sequential cyclization steps, as demonstrated in triazole-substituted quinazoline hybrids. Starting with 2-aminobenzonitrile derivatives, azide intermediates are generated using sodium azide in THF/water (0°C to room temperature, 1 hour). Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with functionalized acetylenes at 80°C for 3 hours yields 1,2,3-triazole intermediates. Iron-mediated reduction (Fe/NH4Cl, ethanol–water, 80°C, 2 hours) followed by quinazoline ring closure completes the core structure.

Functionalization of the Quinazoline Core

Introduction of 8,9-Dimethoxy Groups

Methoxy substitutions at positions 8 and 9 are typically introduced during the quinazoline ring formation. Using 3,4-dimethoxyaniline as a starting material, nucleophilic aromatic substitution with 4-chloroquinazoline derivatives occurs under reflux in THF/water (80°C, 6 hours) with sodium acetate as a base. This step achieves 73–88% yields, with chromatography on neutral aluminum oxide (CH2Cl2/MeOH 49:1) ensuring purity.

4-Nitrophenyl Substitution at Position 2

The 4-nitrophenyl group is installed via Suzuki–Miyaura coupling or nucleophilic aromatic substitution. In optimized protocols, 2-chloroquinazoline intermediates react with 4-nitrophenylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 12 hours). Alternatively, direct substitution using 4-nitroaniline in DMF at 120°C for 8 hours provides the desired product without metal catalysts.

Sulfanyl-Acetamide Moiety Installation

Synthesis of N-(2-Methylphenyl)Acetamide

The acetamide side chain is prepared by reacting o-toluidine with chloroacetyl chloride in THF at 0°C, followed by gradual warming to room temperature. This method yields 90% of 2-chloro-N-(2-methylphenyl)acetamide as a white solid, confirmed by 1H NMR (δ 2.20 ppm for CH3, 4.30 ppm for CH2Cl).

Thiolation and Coupling Reactions

The sulfanyl bridge is formed through nucleophilic displacement of a halogen atom at position 5 of the triazoloquinazoline core. Using the thioacetamide derivative (from Section 3.1), the reaction proceeds in ethanol–water (1:1) with K2CO3 at 70°C for 5 hours. Regioselectivity studies confirm preferential S-alkylation over N-alkylation due to the soft electrophilic character of the thioacetamide and the hard basic conditions. The final coupling achieves 76–80% yields after column chromatography (SiO2, hexane/EtOAc 3:1).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps such as the CuAAC reaction and Suzuki couplings are adapted to continuous flow systems. Microreactors operating at 100°C with residence times of 10 minutes improve heat transfer and reduce side reactions, boosting overall yield to 85%.

Purification Techniques

Industrial processes employ crystallization instead of chromatography for cost efficiency. For example, the final compound is recrystallized from ethanol–water (7:3) at −20°C, yielding 95% purity by HPLC. Residual palladium in coupled products is removed using thiourea-functionalized resins (<5 ppm).

Analytical Characterization

Spectroscopic Confirmation

1H NMR analysis of the target compound shows distinct signals: δ 2.20 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 4.30 (s, 2H, SCH2), 7.12–8.45 (m, aromatic Hs). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 586.1521 [M+H]+ (calc. 586.1524).

Purity Assessment

HPLC with a C18 column (MeCN/H2O 65:35, 1 mL/min) reveals ≥99% purity at 254 nm. X-ray diffraction of single crystals (grown from DMSO/EtOH) validates the molecular structure, showing a dihedral angle of 87.5° between the triazole and quinazoline planes.

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted triazoloquinazolines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its diverse functional groups allow for:

  • Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions such as oxidation and substitution.
  • Material Science : The unique properties of this compound may lead to the development of new materials with specific functionalities.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition Studies : Its structure allows interaction with various enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.
  • Protein Interactions : The compound can be employed in assays to investigate protein-ligand interactions due to its ability to bind to specific protein targets.

Medicine

The therapeutic potential of this compound is being explored:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • Enzyme Targeting : A study demonstrated that derivatives of triazoloquinazolines can effectively inhibit specific kinases involved in cancer signaling pathways. This suggests that the compound could be a lead candidate for developing targeted cancer therapies.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as a new antibiotic agent.
  • Material Development : Research has indicated that incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazoloquinazoline core with a nitrophenyl group and a thioacetamide moiety sets it apart from other similar compounds .

Biological Activity

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the triazoloquinazoline class. This compound exhibits significant biological activity due to its unique structural features. This article explores its biological mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is as follows:

IUPAC Name 2[8,9dimethoxy2(4nitrophenyl)[1,2,4]triazolo[1,5c]quinazolin5yl]sulfanylN(2methylphenyl)acetamide\text{IUPAC Name }this compound

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, modulating their activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways.
  • Receptor Modulation : Interaction with receptors can lead to alterations in cellular responses.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds demonstrate notable antimicrobial properties. For instance, studies have shown that related triazoloquinazolines exhibit significant activity against various bacterial strains:

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate

These findings suggest that the compound could be effective against both gram-positive and gram-negative bacteria.

Antitumor Activity

The antitumor potential of triazoloquinazolines has been documented in several studies. For example:

  • Cell Lines Tested :
    • KB (human oral cancer)
    • HepG2 (human liver cancer)
    • NCI-H661 (lung cancer)

Results indicated that certain analogs exhibited potent cytotoxic effects against these cell lines, outperforming standard chemotherapeutic agents like etoposide in some cases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of various triazoloquinazoline derivatives against pathogenic microorganisms. The results demonstrated that compounds with nitrophenyl substitutions had enhanced activity against Staphylococcus aureus and Candida albicans .
  • Antitumor Evaluation :
    A series of quinazoline derivatives were synthesized and tested for their antitumor effects. Among these, the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity (>95%) be ensured?

  • Methodology : Synthesis typically involves multi-step heterocyclic reactions. For example, triazoloquinazoline scaffolds are often synthesized via cyclocondensation of substituted triazoles with quinazoline precursors under reflux conditions with glacial acetic acid as a catalyst (similar to methods in ). Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) to confirm stoichiometric ratios .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8–4.0 ppm; nitro groups deshield aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., m/z ~550–600 range) and fragmentation patterns to verify sulfanyl and acetamide linkages .
  • FT-IR : Identify key functional groups (e.g., S=O stretching at ~1050 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How should researchers handle safety and compliance when working with this compound?

  • Methodology : Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE). Conduct a 100%-score safety exam (per ) covering toxicity data (if available), spill protocols, and waste disposal. For novel hazards, perform a risk assessment using GHS criteria .

Advanced Research Questions

Q. What computational modeling approaches can predict the compound’s reactivity or pharmacological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases, GABA receptors) based on structural analogs in .
  • COMSOL Multiphysics : Model reaction kinetics or diffusion mechanisms in multi-phase systems (e.g., solvent effects on sulfanyl group stability) .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

  • Methodology :

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for stock solutions; avoid aqueous buffers with pH >7 due to nitro group hydrolysis).
  • Meta-Analysis : Compare datasets across analogs (e.g., ’s triazoloquinazolines with varying substituents) to identify structure-property trends.
  • Error Source Identification : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield or activity .

Q. What strategies are effective for modifying the triazoloquinazoline core to enhance selectivity in biological assays?

  • Methodology :

  • Substituent Screening : Replace 4-nitrophenyl with electron-withdrawing groups (e.g., CF3) to modulate electron density (see ’s fluorophenyl variants).
  • Bioisosteric Replacement : Substitute the sulfanyl linker with sulfonyl or methylene groups to evaluate steric/electronic effects on target binding .
  • In Silico SAR : Train machine learning models on existing bioactivity data (e.g., IC50 values from ) to prioritize synthetic targets .

Q. How can heterogeneous catalysis improve scalability in key synthetic steps?

  • Methodology :

  • Catalyst Screening : Test Pd/C or Ni nanoparticles for nitro group reductions, monitoring reaction progress via TLC.
  • Process Optimization : Use microreactors (e.g., Corning AFR) to enhance heat/mass transfer during cyclization steps, minimizing side-product formation .

Methodological Resources

  • Data Management : Implement ELN (Electronic Lab Notebook) systems with encryption (e.g., LabArchives) to ensure reproducibility and compliance with FAIR principles .
  • Comparative Analysis : Apply frameworks from to benchmark results against structurally related compounds (e.g., triazolo[1,5-c]quinazolines in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.